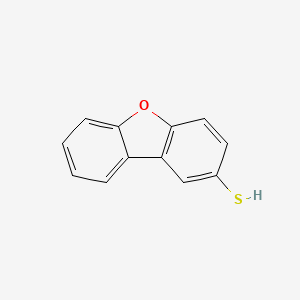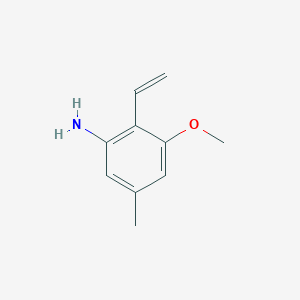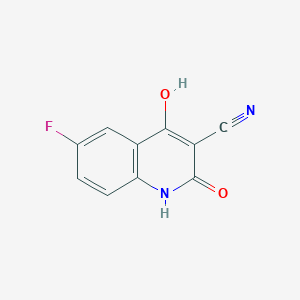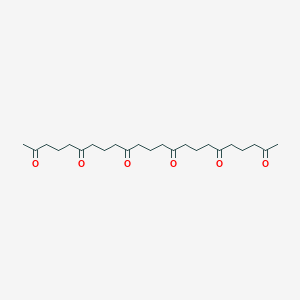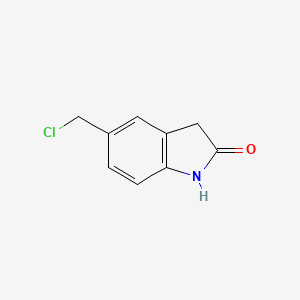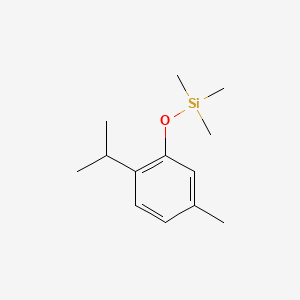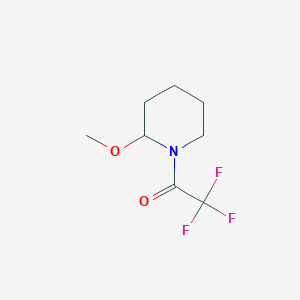![molecular formula C6H4ClN3O2 B13943022 8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione](/img/structure/B13943022.png)
8-Chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the broader class of pyrrolo[1,2-d][1,2,4]triazines, which are known for their diverse biological activities and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with chloramine and formamidine acetate . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to maximize yield and minimize impurities. This often involves the use of continuous flow reactors and automated systems to precisely control reaction parameters. The process may also include steps for the purification and isolation of the final product to meet stringent quality standards required for pharmaceutical applications .
化学反应分析
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .
科学研究应用
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
作用机制
The mechanism of action of Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the suppression of cancer cell growth and proliferation. The pathways involved in this mechanism are often related to signal transduction and cell cycle regulation .
相似化合物的比较
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: Another fused heterocycle with similar biological activities, used in kinase inhibitors and antiviral drugs.
Pyrrolo[3,4-c]pyridine-1,2-dione: Known for its electron-accepting properties and applications in organic electronics.
Pyrazolo[3,4-d]pyrimidine: A scaffold used in the design of various bioactive molecules, including kinase inhibitors.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazine-1,4-dione, 8-chloro-2,3-dihydro- is unique due to its specific structural features and the presence of a chlorine atom, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .
属性
分子式 |
C6H4ClN3O2 |
|---|---|
分子量 |
185.57 g/mol |
IUPAC 名称 |
8-chloro-2,3-dihydropyrrolo[1,2-d][1,2,4]triazine-1,4-dione |
InChI |
InChI=1S/C6H4ClN3O2/c7-3-1-2-10-4(3)5(11)8-9-6(10)12/h1-2H,(H,8,11)(H,9,12) |
InChI 键 |
VFLWSCRUKRJLPB-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C1Cl)C(=O)NNC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


